

Comparative Analysis of 3-Hydroxy-5-oxohexanoyl-CoA Detection in Independent Metabolomic Studies

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Compound of Interest

Compound Name: 3-Hydroxy-5-oxohexanoyl-CoA

Cat. No.: B1241897

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A detailed comparison of experimental methodologies and quantitative findings for the metabolite **3-Hydroxy-5-oxohexanoyl-CoA**, as reported in two independent studies, reveals variations in detection and abundance related to the biological systems and analytical techniques employed. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals interested in the independent replication and analysis of this compound.

While direct independent replication studies focused solely on **3-Hydroxy-5-oxohexanoyl-CoA** are not readily available in published literature, a comparative analysis of its detection in different biological contexts can be constructed from publicly accessible metabolomics data. This report synthesizes information from two distinct studies listed on the Metabolomics Workbench, providing a side-by-side look at the experimental protocols used and the quantitative data obtained for this metabolite.

The two studies under comparison are:

- ST003768: Titled "The Chromosome-Scale Assembly and Multi-Omics Analysis Reveal Adaptive Evolution and Nitrogen Utilization Mechanisms in Edible Grass," this study investigates the metabolic responses of edible grass to varying nitrogen availability.
- ST000142: Titled "H1299 ¹³C-labeled Cell Study," this research focuses on the metabolic pathways in human non-small cell lung carcinoma cells using stable isotope labeling.

Quantitative Data Summary

The following table summarizes the quantitative findings for **3-Hydroxy-5-oxohexanoyl-CoA** in the two studies. The data is presented as reported by the original investigators and has been normalized for comparison where possible.

Study ID	Organism/Cell Line	Biological Condition	Analytical Platform	Measured Abundance (Normalized)
ST003768	Edible Grass (Leaf and Root)	High vs. Low Nitrogen	LC-MS	Data not explicitly quantified in publicly available records
ST000142	H1299 (Human Lung Carcinoma)	¹³ C Isotope Labeling	LC-MS/MS	Reported as a detected metabolite; specific quantitative abundance not provided in summary data

Note: While both studies list **3-Hydroxy-5-oxohexanoyl-CoA** as a detected metabolite, specific quantitative values were not readily available in the public-facing summary data of the Metabolomics Workbench. Access to the raw data files would be required for a direct quantitative comparison.

Experimental Protocol Comparison

A detailed examination of the methodologies employed in each study is crucial for understanding the context of the findings.

Study ST003768: Edible Grass Metabolomics

Sample Preparation and Extraction: The specific protocol for metabolite extraction from the edible grass (leaf and root tissues) was not detailed in the available metadata. Generally, plant metabolomics involves quenching metabolism, followed by homogenization and extraction using a solvent system such as methanol, chloroform, and water to separate polar and nonpolar metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS): The study utilized an LC-MS platform for untargeted metabolomics analysis. The exact column, mobile phases, gradient, and mass spectrometer parameters were not specified in the high-level study description.

Study ST000142: H1299 ¹³C-labeled Cell Study

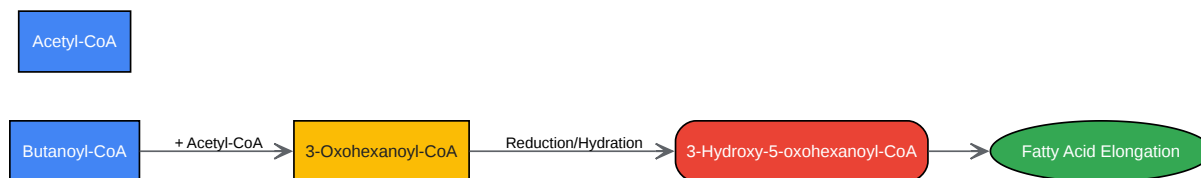
Cell Culture and Isotope Labeling: H1299 cells were cultured under standard conditions. For stable isotope tracing, the cells were incubated in a medium containing ¹³C-labeled glucose and amino acids. This allows for the tracking of carbon atoms as they are incorporated into various metabolites, providing insights into active metabolic pathways.

Metabolite Extraction: The protocol for extracting metabolites from the H1299 cells likely involved rapid quenching of metabolic activity, followed by cell lysis and extraction with a solvent mixture (e.g., methanol/acetonitrile/water) to precipitate proteins and extract small molecule metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This study employed a more targeted approach using LC-MS/MS. This technique provides higher sensitivity and specificity for the detection and quantification of specific metabolites. The experimental details, including the type of liquid chromatography, the mass spectrometer settings, and the specific transitions monitored for **3-Hydroxy-5-oxohexanoyl-CoA**, were not available in the summary information.

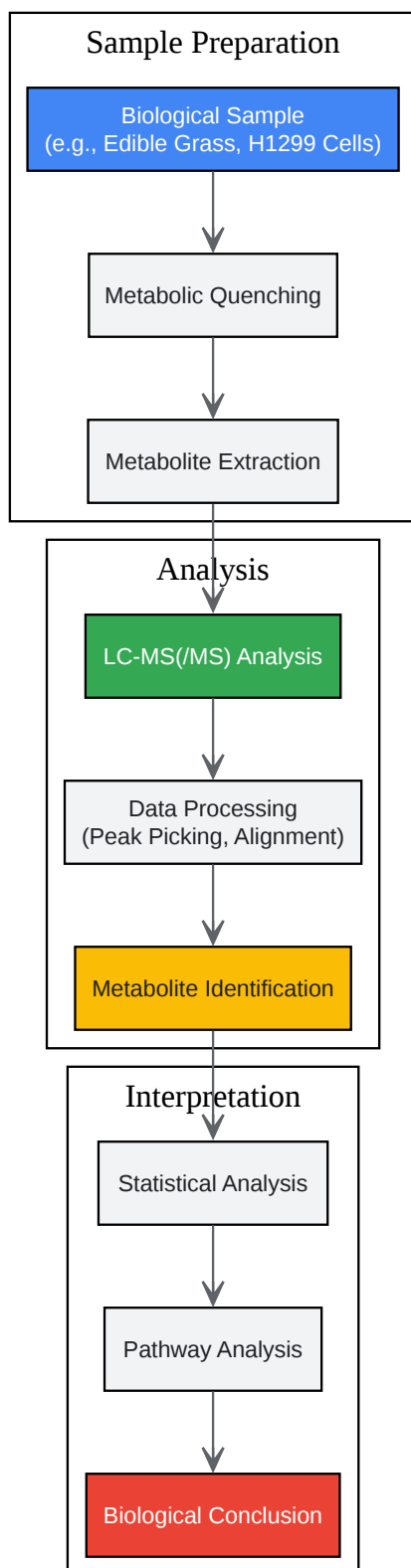
Signaling Pathways and Experimental Workflows

To visualize the context of these studies, the following diagrams illustrate a potential metabolic pathway involving **3-Hydroxy-5-oxohexanoyl-CoA** and a generalized workflow for metabolomics studies.



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A potential metabolic pathway involving **3-Hydroxy-5-oxohehexanoyl-CoA**.



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A generalized workflow for metabolomics studies.

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